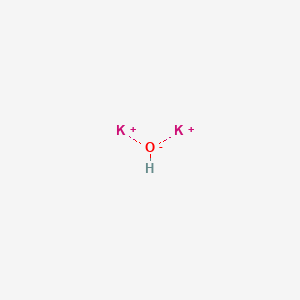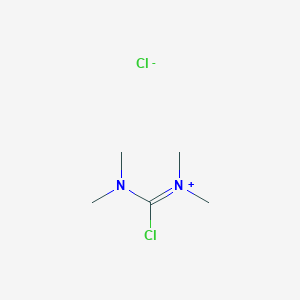
Chloro-bis(dimethylamino)-methylium chloride
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis information for “Chloro-bis(dimethylamino)-methylium chloride” was not available, I found synthesis information for a related compound, a binuclear nickel(II) chloride complex with dimethyl-1,10-phenanthroline . Another related compound, Chloro-bis(glycylglycinate)germanium(IV) chloride, was synthesized and characterized in the solid state by elemental analysis, thermogravimetry, and infrared spectroscopy .
Molecular Structure Analysis
The molecular structure of a related compound, a binuclear nickel(II) chloride complex with dimethyl-1,10-phenanthroline, has been determined by X-ray diffraction . The crystal is triclinic, space group P − 1, with the Ni (II) in [NiCl 2 (C 14 H 12 N 2 )] 2 coordinated to two N of the phen ligand and three Cl −, one terminal and two bridging .
Zukünftige Richtungen
While specific future directions for “Chloro-bis(dimethylamino)-methylium chloride” were not found, research into related compounds continues. For example, transition metals complexes of phenanthroline ligands are being studied for their potential use in molecular scaffolding in supramolecular assemblies, DNA cleaving, structural studies, building blocks for synthesis of metallo-dendrimers, thin films with luminescent properties, control of redox properties, analytical chemistry, and catalysis .
Eigenschaften
IUPAC Name |
[chloro(dimethylamino)methylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN2.ClH/c1-7(2)5(6)8(3)4;/h1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMLSXCBFHQUTH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro-bis(dimethylamino)-methylium chloride | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

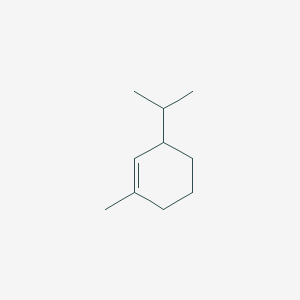
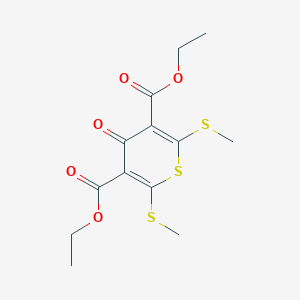

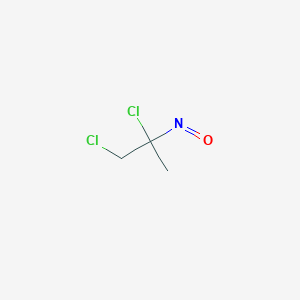
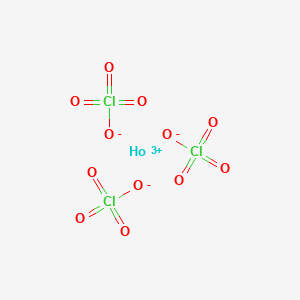
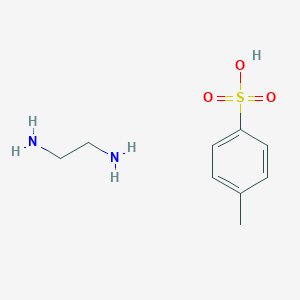
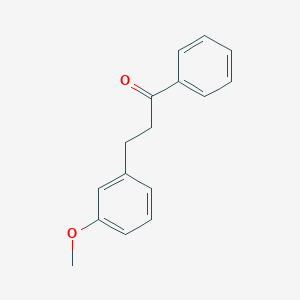
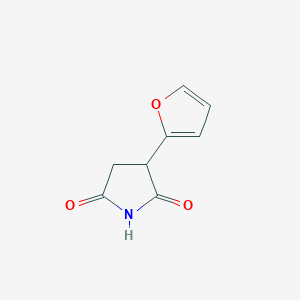
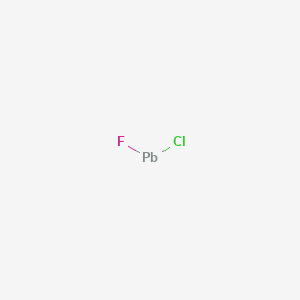
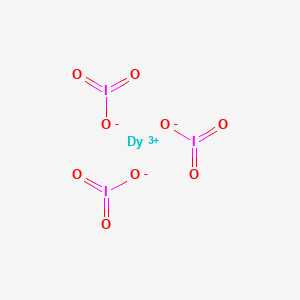
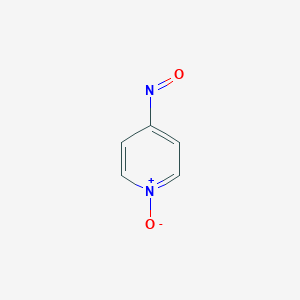
![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)

